2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid
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Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,3-difluoropyrrolidine with isonicotinic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,3-Difluoropyrrolidin-1-yl)isonicotinic acid include other fluorinated pyrrolidine derivatives and isonicotinic acid analogs. Examples include:
- 3,3-Difluoropyrrolidine
- Isonicotinic acid
- Fluoropyridines
Uniqueness
What sets this compound apart is the combination of the fluorinated pyrrolidine ring and the isonicotinic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-10(12)2-4-14(6-10)8-5-7(9(15)16)1-3-13-8/h1,3,5H,2,4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOZGMQNFHJUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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